7-Chloro-1-methyl-5-phenyl-

描述

7-Chloro-1-methyl-5-phenyl- is a compound that belongs to the class of benzodiazepines. Benzodiazepines are a group of psychoactive drugs known for their sedative, anxiolytic, muscle relaxant, and anticonvulsant properties. This compound is structurally related to diazepam, a well-known benzodiazepine used in the treatment of anxiety, seizures, and muscle spasms .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-1-methyl-5-phenyl- typically involves the reaction of 2-amino-5-chlorobenzophenone with various reagents under specific conditions. One common method involves the use of hydrazine hydrate and sodium acetate in acetic acid, followed by refluxing the mixture to obtain the desired product .

Industrial Production Methods

Industrial production of benzodiazepines, including 7-Chloro-1-methyl-5-phenyl-, often involves large-scale chemical synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring the compound meets pharmaceutical standards .

化学反应分析

Types of Reactions

7-Chloro-1-methyl-5-phenyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups on the benzodiazepine ring.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the benzodiazepine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various substituted benzodiazepines, which may have different pharmacological properties .

科学研究应用

7-Chloro-1-methyl-5-phenyl- has several scientific research applications:

Chemistry: Used as a reference compound in analytical chemistry for the development of new benzodiazepine derivatives.

Medicine: Investigated for its potential therapeutic uses in treating anxiety, epilepsy, and muscle spasms.

Industry: Utilized in the pharmaceutical industry for the production of benzodiazepine-based medications.

作用机制

The mechanism of action of 7-Chloro-1-methyl-5-phenyl- involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. By binding to the GABA-A receptor, it enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant effects . This interaction modulates the chloride ion channel, resulting in hyperpolarization of the neuronal membrane and decreased neuronal excitability .

相似化合物的比较

Similar Compounds

Diazepam: Another benzodiazepine with similar sedative and anxiolytic properties.

Alprazolam: Known for its use in treating anxiety and panic disorders.

Clonazepam: Used primarily for its anticonvulsant properties.

Uniqueness

7-Chloro-1-methyl-5-phenyl- is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its interaction with GABA receptors and the resulting effects on the central nervous system make it a valuable compound in both research and therapeutic applications .

生物活性

7-Chloro-1-methyl-5-phenyl, known chemically as clobazam , is a member of the benzodiazepine class of drugs. Its IUPAC name is 7-chloro-1-methyl-5-phenyl-1H-1,5-benzodiazepine-2,4-dione, and it has the molecular formula with a molecular weight of approximately 300.74 g/mol. Clobazam is primarily recognized for its anticonvulsant and anxiolytic properties, making it a significant compound in the treatment of epilepsy and anxiety disorders.

Clobazam exerts its effects primarily through modulation of the GABA receptor, enhancing the inhibitory neurotransmission in the central nervous system. This action results in increased neuronal inhibition, which is beneficial in managing seizures and anxiety symptoms. The drug binds to a specific site on the GABA receptor, facilitating the opening of chloride channels and leading to hyperpolarization of neurons.

Pharmacokinetics

Clobazam is well absorbed after oral administration, with peak plasma concentrations occurring approximately 1 to 4 hours post-dose. The drug has a half-life ranging from 18 to 50 hours, allowing for once-daily dosing in many cases. It undergoes hepatic metabolism primarily via cytochrome P450 enzymes (CYP2C19 and CYP3A4), producing active metabolites that contribute to its pharmacological effects.

Efficacy in Epilepsy

Clobazam has been extensively studied for its efficacy in treating epilepsy. A randomized controlled trial demonstrated that clobazam significantly reduced seizure frequency in patients with refractory epilepsy compared to placebo. The study reported an average reduction of over 50% in seizure frequency among those receiving clobazam after 12 weeks of treatment .

Anxiety Disorders

In a double-blind study involving patients with anxiety disorders, clobazam was found to significantly improve anxiety symptoms as measured by the Hamilton Anxiety Rating Scale (HAM-A). Patients receiving clobazam showed marked reductions in both psychic and somatic anxiety symptoms over a four-week treatment period .

Safety and Side Effects

While clobazam is generally well-tolerated, it can cause side effects such as sedation, dizziness, and ataxia. The risk of dependency and withdrawal symptoms exists, particularly with prolonged use. Monitoring is advised for patients with a history of substance abuse.

Case Study 1: Pediatric Use

A case study involving pediatric patients indicated that clobazam was effective in managing seizures associated with Lennox-Gastaut syndrome. The study reported that children receiving clobazam as an adjunctive therapy experienced significant improvements in seizure control without substantial adverse effects .

Case Study 2: Elderly Patients

Another study focused on elderly patients with anxiety disorders found that clobazam was effective in reducing anxiety symptoms while maintaining cognitive function better than other benzodiazepines. This highlights its potential as a safer alternative for older adults who are often more sensitive to sedative effects .

Data Summary

| Property | Details |

|---|---|

| IUPAC Name | This compound1H-1,5-benzodiazepine-2,4-dione |

| Molecular Formula | |

| Molecular Weight | 300.74 g/mol |

| Mechanism of Action | GABA receptor modulation |

| Half-Life | 18 - 50 hours |

| Common Side Effects | Sedation, dizziness, ataxia |

| Clinical Indications | Epilepsy, anxiety disorders |

属性

IUPAC Name |

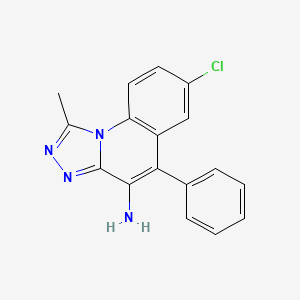

7-chloro-1-methyl-5-phenyl-[1,2,4]triazolo[4,3-a]quinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN4/c1-10-20-21-17-16(19)15(11-5-3-2-4-6-11)13-9-12(18)7-8-14(13)22(10)17/h2-9H,19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZCOFCPJYLEACT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=C2N)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00196331 | |

| Record name | 7-Chloro-1-methyl-5-phenyl(1,2,4)triazolo(4,3-a)quinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

448950-89-8 | |

| Record name | 7-Chloro-1-methyl-5-phenyl(1,2,4)triazolo(4,3-a)quinolin-4-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0448950898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Chloro-1-methyl-5-phenyl(1,2,4)triazolo(4,3-a)quinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-CHLORO-1-METHYL-5-PHENYL(1,2,4)TRIAZOLO(4,3-A)QUINOLIN-4-AMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6K8F234S5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the molecular formula and weight of alprazolam?

A1: Alprazolam has a molecular formula of C17H13ClN4 and a molecular weight of 308.76 g/mol.

Q2: Are there any spectroscopic data available for alprazolam?

A2: Yes, various spectroscopic techniques have been employed to characterize alprazolam. Researchers have utilized UV-Vis spectroscopy to analyze its solvatochromic behavior in solvents with differing polarities. [] Additionally, FTIR analysis has identified characteristic peaks associated with the cyclic amide structure of the compound. []

Q3: What is known about the solubility of alprazolam?

A3: Studies have investigated the solubility of alprazolam in various media. For example, one study explored its solubility in propylene glycol + water + carboxymethyl cellulose systems, finding that the presence of propylene glycol and carboxymethyl cellulose enhanced the drug's aqueous solubility. []

Q4: Has the crystal structure of alprazolam been determined?

A4: Yes, the crystal structure of alprazolam has been elucidated. It crystallizes in the R3 space group with six molecules per unit cell (Z=6). The seven-membered ring adopts a distorted boat conformation, and the C-N amide bonds exhibit geometric characteristics resembling double bonds. []

Q5: What synthetic approaches are available for alprazolam?

A5: Several methods have been developed for synthesizing alprazolam. One approach involves a condensation reaction between iminochlorides and 14C-benzonitriles, followed by methylation and hydrolysis steps. This route enables the preparation of key intermediate compounds like o-methylamino-benzophenones in favorable yields. [] Recently, a new and milder method for synthesizing alprazolam has been reported, utilizing readily available starting materials and reagents. [, ]

Q6: How is alprazolam typically analyzed and quantified?

A6: High-performance liquid chromatography (HPLC) is commonly employed for analyzing and quantifying alprazolam. This technique allows for the separation and detection of alprazolam and its potential degradation products. [] Capillary electrophoresis (CE) has also been explored as an orthogonal technique to HPLC for the identification of alprazolam degradation products, offering an independent confirmation of their presence. []

Q7: Are there specific analytical challenges associated with alprazolam?

A7: Yes, the analysis of alprazolam can be challenging due to the structural similarity of the compound and its degradation products. These similarities can lead to co-elution and difficulties in accurately identifying and quantifying individual components. [] Addressing these challenges often involves optimizing chromatographic conditions and employing complementary analytical techniques for confirmation.

Q8: What is known about the stability of alprazolam under different conditions?

A8: Alprazolam can undergo degradation under certain conditions. Stability studies have focused on identifying degradation products and understanding the factors influencing degradation. One study reported the formation of 7-chloro-1-methyl-5-phenyl-[1,2,4]triazolo[4,3-a]quinolin-4-amine, also known as triazolaminoquinoline, as a degradation product during the stability assessment of alprazolam tablets. []

Q9: What methods are used to assess and enhance the stability of alprazolam formulations?

A9: Various strategies are employed to evaluate and enhance the stability of alprazolam formulations. These include:

Q10: What are the environmental impacts of alprazolam degradation?

A10: While specific studies on the environmental impact of alprazolam degradation might be limited, the presence of pharmaceuticals in the environment, including water resources, is a growing concern. [] Understanding the degradation pathways and potential ecotoxicological effects of alprazolam is crucial for developing effective mitigation strategies.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。